5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-8-ol
Description
Properties
IUPAC Name |
5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-8-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c10-6-2-1-4-9-5-3-8-7(6)9/h3,5-6,10H,1-2,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDQITEGWUNGNCY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=NC=CN2C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
156817-68-4 | |
| Record name | 5H,6H,7H,8H-imidazo[1,2-a]pyridin-8-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-8-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with glyoxal in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in ethanol, leading to the formation of the desired compound .
Industrial Production Methods
the scalability of the synthetic route mentioned above can be optimized for industrial applications by adjusting reaction parameters such as temperature, solvent, and catalyst concentration .
Chemical Reactions Analysis
Types of Reactions
5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-8-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazo[1,2-a]pyridine derivatives.
Reduction: Reduction reactions can lead to the formation of tetrahydro derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted imidazo[1,2-a]pyridine derivatives, which can exhibit different biological and chemical properties .
Scientific Research Applications
Drug Discovery and Development
THIP serves as a promising scaffold for the design of new pharmaceuticals. Its unique structural properties allow it to interact with various biological targets, making it a candidate for developing drugs aimed at treating diseases such as cancer and infections. The compound's potential as a precursor for farnesyltransferase inhibitors indicates its role in modifying protein interactions critical for cell signaling pathways .
Research has highlighted several significant biological activities associated with THIP:
- Antimicrobial Properties : THIP has been studied for its inhibitory effects against various microbial enzymes, suggesting its potential as an antimicrobial agent.
- Cancer Therapeutics : In preclinical studies, THIP demonstrated the ability to inhibit heparanase-1 (HPSE1), an enzyme linked to cancer progression. By inhibiting HPSE1, THIP showed promise in reducing tumor growth through the suppression of angiogenesis .
- Enzyme Inhibition : THIP exhibits significant inhibitory activity against enzymes such as glutaminyl cyclase (PgQC), which is associated with periodontal disease. Structure-activity relationship studies indicate that modifications to the tetrahydroimidazopyridine core can significantly enhance its inhibitory potency .
Synthesis and Production Methods
The synthesis of 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-8-ol typically involves the condensation of appropriate precursors under specific conditions. Common methods include:
- Cyclization Reactions : These reactions often involve 2-amino pyridine derivatives reacting with suitable aldehydes or ketones in the presence of acidic or basic catalysts.
- Optimization Techniques : Industrial production may utilize continuous flow reactors and optimized reaction conditions to enhance yield and purity .
Case Study 1: Cancer Therapeutics
In a study focusing on cancer models, THIP was evaluated for its efficacy as an HPSE1 inhibitor. The results indicated that THIP significantly reduced tumor growth by inhibiting tumor-associated angiogenesis mediated by heparanase activity. This positions THIP as a potential therapeutic agent in cancer treatment strategies .
Case Study 2: Antimicrobial Activity
Another study explored the antimicrobial properties of THIP against various pathogens. The findings revealed that modifications to the compound could enhance its effectiveness against specific microbial targets, suggesting avenues for developing new antimicrobial agents based on THIP's structure .
Mechanism of Action
The mechanism of action of 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-8-ol involves its interaction with specific molecular targets. In medicinal chemistry, it is believed to inhibit certain enzymes or receptors, leading to its antimicrobial or anticancer effects. The exact pathways and molecular targets are still under investigation .
Comparison with Similar Compounds
Tetrahydroimidazo[1,2-a]pyrimidine Derivatives
Replacing the pyridine ring with a pyrimidine ring yields 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine derivatives. These compounds exhibit distinct biological properties, such as antibacterial activity. For example, hydrazone-functionalized pyrimidine analogs (e.g., compounds 8d , 8e , 8f ) demonstrated potent activity against E. coli and S. aureus, with inhibition zones of 30–33 mm, outperforming many standard antibiotics . The additional nitrogen atom in the pyrimidine ring may enhance binding to bacterial targets like DNA gyrase .
Table 1: Antibacterial Activity of Pyrimidine vs. Pyridine Derivatives
| Compound Class | Target Organisms | Inhibition Zone (mm) | Reference |
|---|---|---|---|
| Pyrimidine-hydrazones | E. coli, S. aureus | 30–33 | |
| Pyridine derivatives | Candida albicans | MIC: 1.56–6.25 µg/mL |
Tetrahydroimidazo[1,2-a]pyrazine Derivatives
Substituting the pyridine ring with a pyrazine ring (e.g., BIM-46174) shifts the activity toward Gαq protein inhibition. BIM-46174, a dimeric derivative, silences Gαq signaling pathways, showing promise in cancer therapy by disrupting oncogenic signaling . This contrasts with the antifungal focus of the pyridine-based parent compound, highlighting the impact of heteroatom arrangement on target specificity .
Modifications at the 8-Position
The 8-hydroxy group is a critical pharmacophore. Derivatives with alternative substituents exhibit varied effects:
- Sulfanylpropanamide substitution (e.g., GLCNACSTATIN F): This derivative acts as a glycosidase inhibitor, targeting enzymes like GH20 hexosaminidases. The sulfanyl group enhances covalent binding to catalytic residues, achieving IC₅₀ values in the nanomolar range .
Sugar-Modified Derivatives
Incorporating sugar moieties (e.g., mannopyranosyloxy groups) into the tetrahydroimidazo[1,2-a]pyridine scaffold enhances selectivity for glycosidases. For example, (5R,6R,7S,8R)-7-(α-D-mannopyranosyloxy)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine inhibits GH99 endo-α-1,2-mannosidases, a key target in glycoprotein processing .
Antiulcer and Anticancer Derivatives
Structural analogs like 5,6,7,8-tetrahydroimidazo[1,2-a]pyridinylbenzoxazoles exhibit antiulcer activity, outperforming reference compounds in stress ulcer models .
Structural and Computational Insights
Computational studies using GraphscoreDTA reveal that hydroxyl and hydroxymethyl groups at the 5-, 6-, 7-, and 8-positions improve target selectivity. For instance, (5R,6R,7S,8R)-5-(hydroxymethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-6,7,8-triol demonstrated a 13–89% reduction in RMSE values compared to other inhibitors, indicating superior binding affinity .
Biological Activity
5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-8-ol (THIP) is a heterocyclic organic compound characterized by its bicyclic structure, which includes an imidazole ring fused to a pyridine ring. Its molecular formula is CHNO, and it has a molecular weight of approximately 138.17 g/mol. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry.
The biological activity of THIP is primarily linked to its interaction with various biological targets. Although specific mechanisms are still under investigation, it is suggested that THIP may act as an inhibitor of certain enzymes involved in critical cellular processes. Notably, it has been proposed as a precursor for farnesyltransferase inhibitors, which are crucial in protein modification and cell signaling pathways .
Antimicrobial and Anticancer Properties
Recent studies have explored the potential of THIP as an antimicrobial and anticancer agent. The compound has shown promise in inhibiting the growth of various microbial strains and cancer cell lines. For instance, its structural similarity to known bioactive compounds allows it to interact with biological macromolecules effectively .
Interaction Studies
Research indicates that THIP interacts with several biological targets, including:
- Enzymes : Potential inhibition of farnesyltransferase and other related enzymes.
- Receptors : Possible modulation of receptor activity linked to cellular signaling pathways.
These interactions contribute to its observed biological effects, although detailed studies are required to elucidate the exact pathways involved .
Synthetic Routes
The synthesis of this compound typically involves cyclization reactions of appropriate precursors. One common method includes the reaction of 2-aminopyridine with glyoxal in the presence of a suitable catalyst under reflux conditions in ethanol .
Chemical Reactions
THIP can undergo various chemical reactions:
- Oxidation : Converts to imidazo[1,2-a]pyridine derivatives using agents like potassium permanganate.
- Reduction : Can be reduced to form tetrahydro derivatives using reducing agents such as sodium borohydride.
- Substitution : Nucleophilic substitution reactions can occur at nitrogen atoms .
Comparative Analysis with Similar Compounds
To better understand the uniqueness and potential applications of THIP, a comparison with structurally similar compounds is useful:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 5-Methylimidazo[1,2-a]pyridine | CHN | Known for mutagenic properties; found in cooked foods. |
| 6-Hydroxyimidazo[1,2-a]pyridine | CHNO | Exhibits similar biological activities; potential drug candidates. |
| 3-Nitroimidazo[1,2-a]pyridine | CHNO | Used in pharmaceuticals; known for anti-infective properties. |
This table highlights the distinct characteristics and potential applications of THIP compared to other imidazopyridine derivatives.
Recent Research Highlights
A study published in 2024 evaluated a series of pyridazinone derivatives featuring tetrahydroimidazo scaffolds for their activity against TRPC5 channels implicated in renal injury. While not directly studying THIP, this research underscores the relevance of similar heterocyclic compounds in therapeutic contexts .
Pharmacological Evaluations
In pharmacological evaluations, compounds similar to THIP have demonstrated significant effects on cellular processes related to chronic kidney disease (CKD). These findings suggest that THIP may also hold therapeutic potential in treating renal pathologies by modulating ion channel activity or enzyme inhibition .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-8-ol derivatives, and how are reaction conditions optimized?
- Methodology : One-pot, multi-step reactions are commonly employed. For example, cyclocondensation of substituted amines with carbonyl compounds under reflux in solvents like ethanol or dichloromethane yields the core structure. Substituents (e.g., nitro, cyano, or ester groups) are introduced via nucleophilic substitution or Friedel-Crafts alkylation. Optimization involves solvent selection (e.g., DMSO for polar intermediates), temperature control (e.g., 80–100°C for cyclization), and catalyst screening (e.g., Lewis acids like AlCl₃ for regioselectivity). Yields typically range from 45–60%, with purity confirmed by TLC and recrystallization .
Q. How are spectroscopic techniques (NMR, IR, HRMS) employed to characterize structural features of this compound?
- Methodology :
- 1H/13C NMR : Assign proton environments (e.g., aromatic vs. aliphatic protons) and carbon types (e.g., carbonyl carbons at δ ~170 ppm). Diastereotopic protons in the tetrahydro ring show splitting patterns in DMSO-d₆ .
- IR : Confirm functional groups (e.g., C=O stretches at 1650–1750 cm⁻¹, nitrile peaks at ~2200 cm⁻¹) .
- HRMS : Validate molecular formula (e.g., [M+H]+ ions with <2 ppm error from theoretical values) .
Advanced Research Questions
Q. What strategies enable enantioselective synthesis of this compound derivatives?
- Methodology : Asymmetric hydrogenation using chiral catalysts achieves enantioselectivity. For example, Ru complexes with N-heterocyclic carbene (NHC) ligands hydrogenate imidazo[1,2-a]pyridines at 40–100°C under 4–10 bar H₂ pressure. This method avoids protective groups, tolerates halides and esters, and achieves enantiomeric ratios up to 98:2. Post-functionalization (e.g., Jones oxidation) can introduce carboxylic acid groups for bioactive analogs .
Q. How can researchers resolve contradictions in spectral data interpretation, such as ambiguous NMR shifts or HRMS discrepancies?
- Methodology :
- Variable Temperature (VT) NMR : Resolves signal overlap caused by conformational exchange in the tetrahydro ring .
- 2D NMR (COSY, HSQC) : Correlates proton-proton and proton-carbon connectivity to assign complex splitting patterns (e.g., geminal protons at C5/C6) .
- X-ray Crystallography : Provides definitive stereochemical assignments for crystalline derivatives, resolving ambiguities in NOESY data .
- Isotopic Labeling : Deuterated analogs clarify exchangeable proton signals (e.g., hydroxyl groups) .
Q. What are the photophysical properties of this compound derivatives, and how do they influence applications in singlet oxygen generation?
- Methodology :
- Singlet Oxygen Quantum Yield (ΦΔ) : Measured via time-resolved phosphorescence in D₂O using phenalenone as a reference (ΦΔ = 0.01–0.1). Substituents like electron-withdrawing groups (e.g., nitro) enhance intersystem crossing efficiency .
- Quenching Rate Constants (kqΔ) : Determined by Stern-Volmer plots (kqΔ ~10⁹ M⁻¹s⁻¹ in aqueous media). Applications include photodynamic therapy, where low ΦΔ derivatives act as sensitizers without rapid self-quenching .
Q. How are computational methods (e.g., DFT, MD simulations) applied to predict reactivity and stability of derivatives under varying conditions?
- Methodology :
- DFT Calculations : Model transition states for hydrogenation or cyclization steps, predicting regioselectivity and activation energies .
- Molecular Dynamics (MD) : Simulate solvation effects on stability (e.g., polar solvents stabilize zwitterionic intermediates) .
- Docking Studies : Screen derivatives for binding affinity to biological targets (e.g., enzymes in oxidative stress pathways) .
Methodological Notes
- Synthetic Challenges : Steric hindrance in N-substituted derivatives may require microwave-assisted synthesis to accelerate reactions .
- Data Validation : Cross-reference HRMS with isotopic distribution patterns to rule out adduct formation .
- Safety : Handle intermediates with nitro groups cautiously due to potential explosivity; use blast shields during high-pressure hydrogenation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
